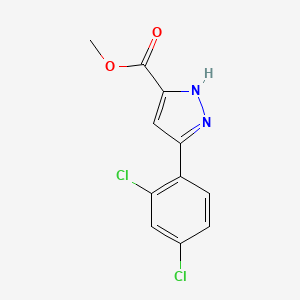

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate is a chemical compound with the molecular formula C11H8Cl2N2O2. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyrazole ring substituted with a 2,4-dichlorophenyl group and a carboxylate ester group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The resulting product is then esterified to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrazole have shown promise in targeting specific cancer pathways, including the inhibition of cell growth in breast and prostate cancers .

Case Study:

A study conducted by Martins et al. (2004) demonstrated that pyrazole derivatives could inhibit the growth of human cancer cell lines. The structural modifications on the pyrazole ring significantly influenced their biological activity, suggesting that this compound could be a candidate for further anticancer research.

2. Cannabinoid Receptor Modulation

This compound is also noted for its role as a precursor in the synthesis of cannabinoid receptor antagonists. Specifically, it has been linked to the development of compounds that target CB1 receptors, which are implicated in various physiological processes including appetite regulation and pain sensation .

Data Table: Cannabinoid Receptor Activity

| Compound Name | Target Receptor | Activity Type | Reference |

|---|---|---|---|

| This compound | CB1 | Antagonist | |

| Rimonabant (analog) | CB1 | Antagonist |

Agricultural Applications

1. Herbicidal Properties

Research has indicated that this compound can be utilized in herbicide formulations. Its chemical structure allows it to interfere with plant growth mechanisms, making it a candidate for developing selective herbicides that target specific weeds without harming crops .

Case Study:

In a patent application (CN112741097A), the compound was included in a herbicidal composition demonstrating effective control over various weed species while exhibiting low toxicity to non-target plants. This highlights its potential utility in sustainable agriculture practices.

Summary of Findings

The applications of this compound span both medicinal and agricultural fields. Its role as an anticancer agent and cannabinoid receptor modulator presents exciting opportunities for drug development, while its herbicidal properties offer solutions for modern agricultural challenges.

Mécanisme D'action

The mechanism of action of Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 5-(2,4-dichlorophenyl)pyrazole-4-carboxylate

- Ethyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate

- Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxamide

Uniqueness

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various research applications .

Activité Biologique

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered aromatic ring. The presence of the dichlorophenyl group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown potential as antimicrobial agents against various pathogens. This compound may exhibit similar properties based on its structural analogs .

- Anti-inflammatory Activity : Some pyrazoles have demonstrated anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Antitumor Activity : Certain pyrazoles have been investigated for their antitumor effects, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Target Interactions

The specific molecular targets and mechanisms of action for this compound are not fully elucidated. However, similar compounds have been reported to interact with:

- Enzymes : Inhibition of enzymes such as acetylcholinesterase and COX has been documented in related pyrazole compounds .

- Cell Signaling Pathways : Pyrazoles may influence cellular signaling pathways that regulate inflammation and cell proliferation.

Biochemical Pathways

The compound may disrupt various biochemical pathways through enzyme inhibition or activation. For instance, inhibition of COX enzymes can lead to reduced prostaglandin synthesis, thereby mitigating inflammation .

Case Studies and Experimental Data

- Antimicrobial Studies : In vitro studies have shown that pyrazole derivatives exhibit moderate antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) typically around 250 μg/mL .

- Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives could inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells with IC50 values ranging from 53 nM to 820 nM, indicating significant anti-inflammatory potential .

- Antitumor Activity : Research indicates that certain substituted pyrazoles can act as effective EGFR-TK inhibitors against various tumor cell lines, suggesting potential applications in cancer therapy .

Dosage Effects and Toxicity

The effects of this compound at varying dosages remain underexplored. However, related studies suggest that dosage can significantly influence both efficacy and toxicity profiles. Higher doses may lead to adverse effects, necessitating careful dose optimization in therapeutic applications .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)10-5-9(14-15-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJJAYIZQBZPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.